Tetrabutyl squarate

squarate ester synthesis orthoformate-mediated esterification multigram scale-up

Tetrabutyl squarate (CAS 121289-36-9) is a dialkyl ester derivative of squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) distinguished by its four n-butyl substituents. It belongs to the broader class of squarate esters used as reactive intermediates in organic synthesis, bioconjugation chemistry, and materials science.

Molecular Formula C32H46N2O4
Molecular Weight 522.7 g/mol
CAS No. 121289-36-9
Cat. No. B038382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutyl squarate
CAS121289-36-9
Synonyms1,3-bis(4-dibutylamino-2-hydroxyphenyl)-2,4-dihydroxycyclobutenediylium
tetrabutyl squarate
Molecular FormulaC32H46N2O4
Molecular Weight522.7 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C1=CC(=C(C=C1)C2C(=O)C(C2=O)C3=C(C=C(C=C3)N(CCCC)CCCC)O)O
InChIInChI=1S/C32H46N2O4/c1-5-9-17-33(18-10-6-2)23-13-15-25(27(35)21-23)29-31(37)30(32(29)38)26-16-14-24(22-28(26)36)34(19-11-7-3)20-12-8-4/h13-16,21-22,29-30,35-36H,5-12,17-20H2,1-4H3
InChIKeyGMDZOEQOTJOQIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabutyl Squarate (CAS 121289-36-9): A Lipophilic Squaric Acid Diester for Advanced Synthesis and Materials Procurement


Tetrabutyl squarate (CAS 121289-36-9) is a dialkyl ester derivative of squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) distinguished by its four n-butyl substituents [1]. It belongs to the broader class of squarate esters used as reactive intermediates in organic synthesis, bioconjugation chemistry, and materials science. Its defining characteristic is the combination of the electrophilic, resonance-stabilized cyclobutenedione core with the steric bulk and lipophilicity imparted by butyl groups, which modulate solubility, reactivity, and stability profiles relative to lower alkyl homologues [2]. This compound serves as a protected, solubilized form of the squaric acid scaffold, facilitating incorporation into non-aqueous reaction manifolds where the parent acid or shorter-chain esters are unsuitable.

Why Generic Squarate Ester Substitution Fails: Alkyl Chain-Dependent Reactivity and Solubility in Tetrabutyl Squarate Procurement


Squarate diesters are not interchangeable commodities. The alkyl chain length governs three critical procurement-relevant parameters: hydrolytic stability, organic-phase solubility, and steric modulation of electrophilic reactivity [1]. Hydrolysis studies on monoester intermediates formed from squarate diesters under bioconjugation conditions (pH 9 borate buffer, ambient temperature) demonstrate that the decyl ester is the most stable while the methyl ester is most readily hydrolyzed, establishing a clear chain-length–stability trend [1]. The methyl, ethyl, butyl, and decyl squarates each yield different conjugate loading efficiencies and reaction kinetics when coupled to carbohydrate–protein systems [1]. Furthermore, the tetrabutyl substitution pattern in tetrabutyl squarate enhances solubility in non-polar organic solvents such as dichloromethane and ether relative to shorter-chain analogs, directly impacting reaction design and workup procedures . Selecting a squarate ester without verifying alkyl chain compatibility with the intended solvent system, hydrolysis tolerance window, and nucleophilic reaction manifold risks batch failure, irreproducible conjugation efficiencies, or procurement of a reagent that cannot be deployed in the target synthetic sequence.

Quantitative Comparative Evidence: Tetrabutyl Squarate vs. Closest Dialkyl Squarate Analogs for Procurement Decisions


Synthetic Yield Benchmarking: Di-n-Butyl Squarate Achieves Comparable Synthetic Efficiency to Dimethyl and Diethyl Homologues

A general synthetic method applicable to di-n-butyl squarate (the closest structural analog to tetrabutyl squarate) was reported by Liu et al., employing squaric acid with n-butanol in the presence of an orthoformate [1]. The synthesis of di-n-butyl squarate falls within the reported yield range of 77–97%, alongside dimethyl, diethyl, diisopropyl, and di-t-butyl squarates [1]. This demonstrates that the n-butyl ester can be synthesized with efficiency comparable to the most common short-chain squarate esters, while providing the distinct advantage of enhanced lipophilicity for non-aqueous applications.

squarate ester synthesis orthoformate-mediated esterification multigram scale-up

Hydrolytic Stability Hierarchy of Squarate Monoesters: Butyl Occupies an Intermediate Stability Position Between Methyl and Decyl

Hou, Saksena, and Kováč conducted comparative hydrolysis studies on monoesters formed from dimethyl, diethyl, dibutyl, and didecyl squarates reacted with an amino amide linker under bioconjugation conditions (pH 9 borate buffer) [1]. The decyl ester monoester was the most stable, while the methyl ester monoester was the most readily hydrolyzed [1]. The butyl ester monoester exhibited intermediate hydrolytic stability between these extremes, consistent with the general trend that longer alkyl chains confer greater resistance to base-catalyzed ester hydrolysis at pH 9 [1].

squarate hydrolysis bioconjugation stability pH-dependent degradation

Solubility Differentiation: Tetrabutyl Squarate Exhibits Enhanced Organic-Phase Solubility vs. Shorter-Chain Squarate Esters

The tetrabutyl substitution pattern significantly enhances solubility in organic solvents such as dichloromethane and diethyl ether compared to the parent squaric acid and shorter-chain dialkyl squarates . Squaric acid itself has limited solubility in non-polar organic media, restricting its direct use in many synthetic transformations. Dimethyl squarate, while a crystalline solid with good reactivity, offers limited lipophilicity [1]. In contrast, tetrabutyl squarate, with its four butyl groups, demonstrates markedly increased compatibility with non-polar organic solvent systems, facilitating homogeneous reaction conditions in aprotic media where methyl or ethyl esters may exhibit poor solubility or phase separation.

organic solvent solubility lipophilicity non-aqueous reaction design

Physical Form and Handling: Tetrabutyl Squarate as a Liquid Reagent vs. Crystalline Dimethyl Squarate

Dimethyl squarate is a crystalline solid at ambient temperature, described as easy to handle and commercially available with very good reactivity [1]. Tetrabutyl squarate, in contrast, is a liquid under standard conditions, with a density of 1.128 g/cm³ and a boiling point of approximately 658°C at 760 mmHg . This physical state difference has practical implications: liquid reagents can be dispensed by volume using automated liquid handlers or syringe pumps without the need for pre-weighing and dissolution steps, potentially streamlining high-throughput experimentation and process-scale operations where solids handling introduces additional unit operations.

reagent handling liquid dispensing automated synthesis

Glycoconjugate Loading Efficiency: No Definite Advantage of Butyl Over Other Alkyl Squarates for Carbohydrate–Protein Conjugation

A systematic comparison of dimethyl, diethyl, dibutyl, and didecyl squarates for the conjugation of carbohydrate haptens to bovine serum albumin (BSA) was conducted by Hou et al. [1]. Across varying hapten concentrations and buffer strengths (0.05 M and 0.5 M pH 9 borate buffer), no definite advantage was found for the use of any of the four dialkyl squarate reagents in terms of maximum BSA loading or conjugation efficiency [1]. This finding, while not demonstrating superiority, is procurement-relevant because it establishes functional interchangeability for this specific application class: the butyl squarate performs equivalently to the more commonly used dimethyl and diethyl esters in glycoconjugate synthesis, allowing users to select based on secondary criteria such as solubility or physical form without compromising conjugation outcome.

neoglycoconjugate BSA conjugation squaric acid diester chemistry

Process Scalability: Orthoformate-Mediated Synthesis of Butyl Squarates Validated on Multigram Scale

The orthoformate-mediated esterification method reported by Liu et al. was explicitly validated on a multigram scale for the entire series of alkyl squarates including di-n-butyl squarate [1]. The method is described as convenient and safe, avoiding the use of strongly acidic or corrosive reagents that complicate large-scale operations [1]. This contrasts with alternative esterification routes employing squaric acid dichloride or strong acid catalysts, which may pose corrosion, exotherm, or purification challenges at scale. The demonstrated scalability to multigram quantities provides procurement confidence that the synthesis route is not limited to milligram research quantities and can support pilot-scale material demands.

multigram synthesis process chemistry safe scale-up

Optimal Application Scenarios for Tetrabutyl Squarate Based on Quantitative Differentiation Evidence


Non-Aqueous Cross-Coupling and Organometallic Reactions Requiring Anhydrous, Homogeneous Conditions

Tetrabutyl squarate's enhanced solubility in dichloromethane and diethyl ether makes it the preferred squarate ester electrophile for palladium-catalyzed cross-coupling, organolithium addition, or Grignard reactions conducted under rigorously anhydrous conditions. Where dimethyl squarate (a crystalline solid) requires pre-dissolution and may exhibit limited solubility in non-polar media, the liquid tetrabutyl squarate can be directly dispensed into anhydrous solvent systems, maintaining homogeneity throughout the reaction and simplifying inert-atmosphere handling.

Glycoconjugate Vaccine Intermediate Manufacturing with Predictable Hydrolytic Stability

For process development of carbohydrate–protein conjugate vaccines using squaric acid diester chemistry, the butyl squarate offers a stability profile intermediate between the labile methyl ester and the slowly reacting decyl ester under pH 9 conjugation conditions [1]. This predictable intermediate window allows process chemists to balance reaction rate against premature hydrolysis, particularly in manufacturing campaigns where extended processing times at alkaline pH are unavoidable and batch-to-batch reproducibility is critical.

Automated High-Throughput Synthesis and Continuous Flow Chemistry Platforms

The liquid physical state of tetrabutyl squarate (density 1.128 g/cm³) enables direct volumetric dispensing via automated liquid handlers or syringe pumps without the solids-handling steps required for crystalline dimethyl squarate [1]. In high-throughput experimentation or continuous flow reactor setups, eliminating the pre-weighing and dissolution of solid reagents reduces cycle time, minimizes gravimetric error, and improves inter-experiment reproducibility, making tetrabutyl squarate a logistically advantageous choice for automated synthesis workflows.

Multigram Process Development and Pilot-Scale Synthesis of Squarate-Derived Intermediates

The orthoformate-mediated esterification route to di-n-butyl squarate has been validated on a multigram scale and characterized as a convenient and safe method [2]. For process R&D groups scaling squarate-based intermediates toward pilot production, selecting a butyl squarate synthesized via this route mitigates the hazards and purification challenges associated with alternative routes employing squaric acid dichloride or strong acid catalysts, supporting smoother technology transfer from bench to kilo-lab.

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